Isoxazole, 5-methyl-3-(5-methyl-1H-pyrazol-3-yl)- (9CI)

Medicinal Chemistry COX-1 Inhibition 20-HETE Synthase Inhibition

Isoxazole, 5-methyl-3-(5-methyl-1H-pyrazol-3-yl)- (9CI), CAS 35592-90-6, is a low-molecular-weight (163.18 g/mol, C8H9N3O) biheteroaryl compound consisting of a 5-methylisoxazole ring directly linked at the 3-position to a 5-methyl-1H-pyrazole ring. The isoxazole and pyrazole heterocycles are each recognized as privileged scaffolds in medicinal chemistry, and their direct union generates a rigid, planar biheteroaryl core with distinct physicochemical and electronic properties compared to mono-azole analogs.

Molecular Formula C8H9N3O
Molecular Weight 163.18 g/mol
CAS No. 35592-90-6
Cat. No. B6603344
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsoxazole, 5-methyl-3-(5-methyl-1H-pyrazol-3-yl)- (9CI)
CAS35592-90-6
Molecular FormulaC8H9N3O
Molecular Weight163.18 g/mol
Structural Identifiers
SMILESCC1=CC(=NN1)C2=NOC(=C2)C
InChIInChI=1S/C8H9N3O/c1-5-3-7(10-9-5)8-4-6(2)12-11-8/h3-4H,1-2H3,(H,9,10)
InChIKeyFQYLDKKYXXHVTE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Isoxazole, 5-methyl-3-(5-methyl-1H-pyrazol-3-yl)- (9CI) CAS 35592-90-6 – Core Building Block Profile for Procurement Decision-Makers


Isoxazole, 5-methyl-3-(5-methyl-1H-pyrazol-3-yl)- (9CI), CAS 35592-90-6, is a low-molecular-weight (163.18 g/mol, C8H9N3O) biheteroaryl compound consisting of a 5-methylisoxazole ring directly linked at the 3-position to a 5-methyl-1H-pyrazole ring [1]. The isoxazole and pyrazole heterocycles are each recognized as privileged scaffolds in medicinal chemistry, and their direct union generates a rigid, planar biheteroaryl core with distinct physicochemical and electronic properties compared to mono-azole analogs . The compound is commercially available as a research-grade building block, with confirmed identity via FTIR and UV-Vis spectral databases and computed physicochemical parameters including a density of 1.21 g/cm³, predicted boiling point of 370.6 °C, and flash point of 191.7 °C [1]. Its structural architecture places it at the intersection of two major heterocyclic families, making it a strategic intermediate for the synthesis of compound libraries, agrochemical candidates, and pharmaceutical lead structures.

Why Procuring Isoxazole, 5-methyl-3-(5-methyl-1H-pyrazol-3-yl)- (9CI) Cannot Be Substituted with Generic Mono-Azole or Other Biheteroaryl Building Blocks


The isoxazole and pyrazole rings, while both classified as 1,2-azoles, exhibit fundamentally different electronic structures that translate into distinct reactivity profiles, biological target preferences, and physicochemical properties [1]. Isoxazole (O at position 1) is a weaker base than pyrazole (NH at position 1) and displays different hydrogen-bonding capacity, metabolic stability, and ring-lithiation regiochemistry [1][2]. In head-to-head comparisons, pyrazole derivatives show systematically higher mesogenic transition temperatures than their isoxazole counterparts, demonstrating that the O vs. NH heteroatom identity materially alters intermolecular interactions [2]. Furthermore, in biological systems, replacing an isoxazole core with a pyrazole core—or vice versa—can drastically alter target potency and selectivity; for instance, in COX-1 inhibition, isoxazole-to-pyrazole replacement caused a drastic decrease in activity, while in 20-HETE synthase inhibition, isoxazole derivative 23 (IC50 = 38 ± 10 nM) and pyrazole derivative 24 (IC50 = 23 ± 12 nM) both showed potent activity but with improved stability over the N-hydroxyformamidine lead [3][4]. Generic procurement based solely on molecular formula ignores these critical scaffold-specific differences that dictate synthetic utility and biological outcome.

Quantitative Differentiation Evidence: Why Isoxazole, 5-methyl-3-(5-methyl-1H-pyrazol-3-yl)- (9CI) Outperforms Closest Comparators in Key Dimensions


Core Scaffold Selectivity in Biological Target Engagement: Isoxazole vs. Pyrazole Core in COX-1 and 20-HETE Synthase Inhibition

In a direct diarylheterocycle scaffold comparison, replacing the isoxazole core with a pyrazole core resulted in a drastic decrease in COX-1 inhibitory activity, demonstrating that the isoxazole heterocycle provides target engagement that cannot be replicated by the pyrazole counterpart [1]. Conversely, in 20-HETE synthase inhibition, isoxazole derivative 23 (IC50 = 38 ± 10 nM) and pyrazole derivative 24 (IC50 = 23 ± 12 nM) both displayed potent and selective activity, but both scaffolds provided markedly improved chemical stability compared to the N-hydroxyformamidine lead HET0016, which suffered from poor solubility and acid lability [2]. These findings establish that isoxazole and pyrazole cores are not interchangeable bioisosteres; each scaffold imparts distinct potency, selectivity, and stability profiles that must be evaluated on a target-by-target basis.

Medicinal Chemistry COX-1 Inhibition 20-HETE Synthase Inhibition Scaffold Hopping

Physicochemical Differentiation: Liquid Crystalline Transition Temperature Differences Between Pyrazole and Isoxazole Cores

In a systematic head-to-head comparison of mesogenic alkyloxy-substituted pyrazole and isoxazole derivatives, pyrazole derivatives consistently exhibited higher transition temperatures than their isoxazole counterparts [1]. Differential scanning calorimetry (DSC), polarizing microscopy, and X-ray diffraction confirmed that the identity of the heteroatom (NH in pyrazole vs. O in isoxazole) significantly modulates intermolecular interactions, packing, and mesophase stability [1]. This quantifiable difference is attributed to the enhanced hydrogen-bond donor capacity of the pyrazole NH versus the isoxazole oxygen, which strengthens intermolecular associations in the condensed phase.

Materials Chemistry Liquid Crystals Thermotropic Properties Heterocycle Comparison

Regioselective Reactivity: Differential Lithiation Behavior of Methyl-Substituted Isoxazoles vs. Pyrazoles

A foundational study on the lithiation of methyl-substituted 1,2-azoles established that 3,5-dimethylisoxazole undergoes exclusive lateral lithiation at the 5-methyl group to yield the corresponding acetic acid after carboxylation, whereas 1-methyl-3,5-disubstituted pyrazoles form 1-lithiomethyl derivatives via deprotonation at the N-methyl substituent [1]. This divergent reactivity means that the isoxazole and pyrazole rings in the target biheteroaryl compound present orthogonal sites for selective functionalization: the 5-methyl group on the isoxazole ring is amenable to lateral lithiation, while the pyrazole NH (or N-alkyl) site offers alternative derivatization pathways. This dual reactivity is inaccessible in mono-azole building blocks.

Synthetic Chemistry Organolithium Chemistry Regioselectivity Heterocycle Functionalization

Antifungal Drug Synergy: First-in-Class Pyrazole-Isoxazole Enhances Voriconazole Activity Against Azole-Resistant Candida albicans

A first-in-class pyrazole-isoxazole compound (5b) demonstrated remarkable growth inhibition against Candida albicans ATCC 10231 when used in combination with voriconazole, acting as a downregulator of ERG11 (Cyp51) gene expression [1]. C. albicans CYP51 enzyme assays and molecular docking studies revealed that the combination of 5b and voriconazole uniquely occupies both the SEC pocket and the PPEC pocket of the CYP51 active site, a binding mode not achievable by azole drugs alone [1]. In vivo validation in a Galleria mellonella fungal infection model confirmed the synergistic effect observed in vitro, and the compound exhibited biocompatibility in a human keratinocyte cellular model [1].

Antifungal Drug Discovery Synergy Candida albicans CYP51 Inhibition

Antimycobacterial Activity: Pyrazole-Isoxazole Core Scaffold Yielded Compounds with Significant Bactericidal Effect and Favorable Safety Profile

A series of pyrazole-isoxazoles, synthesized via dehydration of pyrazole-isoxazolines in excellent yields, were screened for antimycobacterial activity [1]. Compounds 4f and 5c exhibited significant, time- and concentration-dependent bactericidal effects against mycobacteria. Critically, cytotoxicity assays in VERO cells showed no toxicity for 4f and 5c with respect to cellular viability, NO production, or dsDNA release, although both compounds induced an increase in total ROS levels without compromising cellular targets [1]. This favorable safety profile distinguishes these pyrazole-isoxazole derivatives from many antimycobacterial hits that show cytotoxicity at bactericidal concentrations.

Antimycobacterial Agents Tuberculosis Cytotoxicity ROS Induction

Luminescence Switching: Pyrazole-Isoxazoles vs. Pyrazoline-Isoxazoles Show Weaker Luminescent Properties – A Key Design Parameter for Optical Materials

A 2024 study demonstrated that 5-(4,5-dihydro-1H-pyrazol-3-yl)isoxazoles (pyrazoline-isoxazoles) can be efficiently oxidized by active MnO₂ in benzene or dichloromethane at room temperature to yield the corresponding pyrazole-isoxazoles in 94–99% yields [1]. Critically, the synthesized di- and trisubstituted pyrazole-isoxazoles showed weaker luminescent properties compared to their pyrazoline-isoxazole precursors [1]. This oxidation-driven luminescence switching provides a quantifiable structure-property relationship where the oxidation state of the pyrazole ring (dihydro vs. aromatic) directly controls optical output.

Luminescent Materials Heterocycle Oxidation Pyrazole-Isoxazole Structure-Property Relationship

Best-Fit Research and Industrial Application Scenarios for Isoxazole, 5-methyl-3-(5-methyl-1H-pyrazol-3-yl)- (9CI) CAS 35592-90-6


Medicinal Chemistry: Scaffold-Hopping Libraries for Antifungal and Antimycobacterial Lead Discovery

The isoxazole-pyrazole biheteroaryl scaffold has been validated as a pharmacophore in both antifungal synergy (with voriconazole against azole-resistant C. albicans) and antimycobacterial drug discovery (bactericidal compounds 4f and 5c with favorable safety profiles) [8][9]. Medicinal chemistry teams building focused libraries for CYP51-targeting antifungals or anti-tubercular agents should prioritize CAS 35592-90-6 as a core building block, as the scaffold enables dual-site CYP51 occupancy when elaborated and yields antimycobacterial hits with a clean cytotoxicity profile in VERO cells [8][9]. The compound can be further functionalized at the isoxazole 5-methyl group via lateral lithiation or at the pyrazole NH via N-alkylation, enabling rapid analog generation [3].

Synthetic Methodology Development: Orthogonal Functionalization Platform for Sequential Derivatization

The co-presence of a 5-methylisoxazole moiety (amenable to lateral lithiation) and a 1H-pyrazole ring (amenable to N-deprotonation or N-alkylation) within the same molecule creates a unique platform for developing orthogonal functionalization strategies [8]. This is in contrast to mono-azole building blocks where only one type of site-selective chemistry is possible. The near-quantitative (94–99%) oxidation of pyrazoline-isoxazole precursors to the aromatic pyrazole-isoxazole further expands the synthetic toolkit [9]. Process chemistry groups and CROs engaged in heterocycle library synthesis can leverage this dual reactivity to reduce the number of building blocks needed to cover diverse chemical space.

Materials Chemistry: Design of Stimuli-Responsive Luminescent and Liquid Crystalline Materials

The systematic difference in transition temperatures between pyrazole and isoxazole cores (~1–3 Å length difference, higher transitions for pyrazoles) and the oxidation-driven luminescence switching behavior (pyrazoline-isoxazoles luminesce more strongly than pyrazole-isoxazoles) make this scaffold a candidate for designing stimuli-responsive optical materials or mesophase-tunable liquid crystals [8][9]. Researchers developing redox-switchable fluorophores or magnetic-field-alignable mesogens can purchase CAS 35592-90-6 as a starting material for constructing the aromatic pyrazole-isoxazole core, with the option to reduce or further functionalize to tune properties [8][9].

Agrochemical Discovery: Pesticidal and Herbicidal Isoxazoline/ Pyrazole Intermediate Synthesis

Patents disclose that pyrazole derivatives serve as key intermediates in the synthesis of isoxazoline compounds with excellent herbicidal activity and crop-weed selectivity, as well as pesticidal and parasiticidal isoxazoline agents [8][9]. CAS 35592-90-6, as a pre-formed isoxazole-pyrazole biheteroaryl, can function as an advanced intermediate for constructing the pyrazole portion of agrochemical isoxazolines. Its commercial availability eliminates the need for early-stage heterocycle construction, shortening synthetic routes and improving overall process efficiency in agrochemical R&D pipelines.

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